Product packaging for 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;dysprosium(3+)(Cat. No.:CAS No. 128470-17-7)

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;dysprosium(3+)

Cat. No.: B1682182
CAS No.: 128470-17-7
M. Wt: 578.91 g/mol
InChI Key: ABWHOEHSTSEVRD-UHFFFAOYSA-K
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Description

Sprodiamide is an investigative dysprosium-based contrast agent developed for magnetic resonance imaging (MRI) research. It was historically studied for its potential as a susceptibility agent, which operates by creating local magnetic field inhomogeneities to shorten T2* relaxation time, thereby enhancing contrast in T2*-weighted imaging sequences. Unlike gadolinium-based agents that primarily affect T1 relaxation, susceptibility agents like Sprodiamide are useful for specialized research applications such as perfusion imaging and blood volume mapping. This product is provided for non-clinical research purposes. It is not approved for human or veterinary use and is designated "For Research Use Only" (RUO). Researchers should consult the available scientific literature for detailed physicochemical properties and specific experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26DyN5O8 B1682182 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;dysprosium(3+) CAS No. 128470-17-7

Properties

CAS No.

128470-17-7

Molecular Formula

C16H26DyN5O8

Molecular Weight

578.91 g/mol

IUPAC Name

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;dysprosium(3+)

InChI

InChI=1S/C16H29N5O8.Dy/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);/q;+3/p-3

InChI Key

ABWHOEHSTSEVRD-UHFFFAOYSA-K

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Dy+3]

Appearance

Solid powder

Other CAS No.

167165-71-1
128470-17-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dy-DTPA-BMA
dysprosium diethylenetriaminepentaacetic acid-bis(methylamide)
dysprosium DTPA-bis(methylamide)
S-043
sprodiamide
WIN 59080
WIN-59080

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization

The synthesis of Sprodiamide and analogous dysprosium chelates involves meticulous ligand design, chelation reactions, and, in some cases, integration into nanostructured materials.

Ligand Design and Preparation for Dysprosium Complexation

The core of Sprodiamide's structure is derived from the DOTA framework, a macrocyclic chelator known for its ability to form stable complexes with metal ions. bioregistry.io For dysprosium complexation, ligand design is critical, particularly for oblate-type ions like Dy³⁺, which benefit from the axial alignment of charged ligands to optimize their magnetic properties. Ligand engineering strategies are employed to enhance magnetic anisotropy in dysprosium complexes.

The preparation of DOTA-based ligands often involves multi-step synthetic pathways. For instance, the synthesis of rigid and hydrophilic DOTA-like lanthanoid ligands can involve cyclization reactions, typically performed at controlled concentrations and temperatures, often using bases like sodium bicarbonate. Subsequent functionalization, such as peralkylation with reagents like tert-butyl bromoacetate, and removal of protective groups, yields the desired chelating ligands. Derivatives where amide groups substitute carboxylate groups, such as DOTA-tetraamide ligands, are also prepared.

Chelation Reactions with Dysprosium Ions

The formation of Sprodiamide and other dysprosium chelates involves the direct reaction of the synthesized ligands with dysprosium ions. Dysprosium(III) chloride (DyCl₃) is a common precursor for introducing the Dy³⁺ ion into the complex. These chelation reactions are typically carried out in aqueous solutions under controlled pH conditions (e.g., pH 6.0) and at specific temperatures (e.g., 25 °C), with reaction times often extending to 24 hours to ensure complete complexation. The chelation process involves the coordination of the dysprosium metal ion by donor atoms, primarily oxygen atoms from amide groups and other functional groups within the ligand structure.

Controlled Synthesis of Dy³⁺ Chelate Variants (e.g., DOTA-(amide)X)

The synthesis of Dy³⁺ chelate variants, such as DOTA-(amide)X, focuses on modulating specific properties, notably the inner-sphere water molecule exchange rate, which is crucial for applications like MRI contrast enhancement. Researchers have synthesized various Dy³⁺ chelates, including those based on the DOTA ligand, with different water molecule exchange rates. This modulation is achieved by varying the number of glycinate (B8599266) side-arm structures attached to the DOTA ring. For example, the water molecule exchange rate can range from fast for DyDOTA to slower with additional glycinate amide groups, and slowest for DyDOTA-(gly)₄. The synthesis of DOTA-tetraamide derivatives has been previously described in literature.

Methodologies for Integrating Dysprosium into Nanostructured Materials (e.g., Layered Double Hydroxides)

Dysprosium ions can be integrated into nanostructured materials, such as Layered Double Hydroxides (LDHs), to create hybrid materials with diverse applications. Common synthetic methods for preparing rare earth-containing LDHs (RE-LDHs) include standard coprecipitation at a constant pH and hydrothermal synthesis. For instance, zinc/aluminum layered double hydroxide (B78521) (Zn/Al LDH) particles have been prepared by alkaline precipitation in the presence of dysprosium cations. Partial substitution of zinc by dysprosium cations can lead to highly crystalline LDH structures. These dysprosium-doped LDHs, such as Zn/AlDy LDH, can serve as a foundation for theranostic systems.

Advanced Analytical Techniques for Sprodiamide Characterization

The structural elucidation and physicochemical characterization of Sprodiamide and related dysprosium chelates rely on a suite of advanced analytical techniques.

Spectroscopic Methods for Structural Elucidation of Related Chelates

Spectroscopic methods are indispensable for confirming the structure, coordination environment, and properties of dysprosium complexes.

Elemental Analysis : Used to determine the elemental composition and confirm the stoichiometry of the synthesized complexes.

Infrared (IR) Spectroscopy : Provides information about the functional groups present and confirms the formation of chelates, including the coordination of ligands to the dysprosium ion. Characteristic peaks associated with Dy–O and Dy–N coordination modes are observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Employed to study the electronic absorption spectra and luminescence properties of dysprosium complexes. Dy(III) complexes typically exhibit characteristic emission peaks, such as blue color at approximately 482 nm and yellow color at 572 nm, when excited by near-ultraviolet light. These peaks correspond to specific electronic transitions (e.g., ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Used to confirm the number of conjugated DOTA molecules in dendrimer-based systems and to study the shifts in proton signals upon complexation, which indicates coordination to the paramagnetic dysprosium ion. Dysprosium complexes can exhibit bipolar paramagnetic shifts in their NMR spectra.

¹³C NMR : Provides additional structural details by analyzing carbon environments within the complex.

Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the synthesized compounds and intermediates.

Thermogravimetric Analysis (TGA) : Used to assess the thermal stability of the complexes.

Electron Paramagnetic Resonance (EPR) : Can be utilized to identify radical species and study the magnetic properties of dysprosium-containing systems.

These techniques collectively provide comprehensive insights into the synthetic success, structural features, and physicochemical behavior of Sprodiamide and related dysprosium chelates.

Chromatographic Techniques for Compound Purity and Impurity Profiling

Chromatographic techniques are indispensable in chemical analysis for the identification, separation, and purification of components within a mixture. nucleos.com In the context of Sprodiamide and related pharmaceutical compounds, these methods are crucial for ensuring compound purity and for comprehensive impurity profiling. americanelements.comnih.gov Impurity profiling is a systematic process aimed at identifying unknown impurities, isolating them, and elucidating their chemical structures. uni.lu This is particularly vital for establishing the therapeutic safety of drug candidates and is a requirement emphasized by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA). nih.govuni.lu

Key chromatographic techniques employed for these purposes include:

High-Performance Liquid Chromatography (HPLC): HPLC is widely utilized in pharmaceutical analysis due to its high resolving power, sensitivity, and accuracy. nucleos.comamericanelements.com It is extensively applied for purity testing, drug analysis, assay determination, and stability studies, ensuring the quality and safety of pharmaceutical products. nucleos.comamericanelements.com

Thin Layer Chromatography (TLC): TLC offers a simple and cost-effective approach for rapid screening, compound identification, and purity checks. americanelements.comnih.gov

The ability of chromatographic methods to separate structurally or chemically similar components makes them essential for revealing the purity and impurity profiles of synthetic compounds. nih.gov Impurity profiling often necessitates highly sensitive, selective, and efficient analytical techniques, especially for detecting and quantifying trace amounts of impurities. uni.lu The combination of chromatographic methods with spectroscopic detection techniques has significantly advanced impurity identification in the pharmaceutical industry. nih.govuni.lu

Quantitative Determination of Dysprosium in Research Samples (e.g., Inductively Coupled Plasma Atomic Emission Spectrometry)

The quantitative determination of dysprosium in various research samples, including those containing Sprodiamide, is frequently achieved using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). This analytical technique is capable of determining concentrations of elements ranging from trace levels to major components, with the ability to detect most elements across the periodic table, including dysprosium. ICP-AES provides reliable results with detection limits typically in the parts per billion range for many elements.

The principle of ICP-AES involves introducing a sample into an argon plasma, which is generated by an inductively coupled radio frequency (RF) electromagnetic field. The high temperature of the plasma atomizes and excites the elements in the sample, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is then measured by a spectrometer, allowing for the quantitative determination of the elements present.

Research Findings on Dysprosium Determination by ICP-AES:

Sample Preparation: For complex samples, such as dysprosium-doped materials or biological matrices, sample decomposition methods like bomb acid digestion are often employed to ensure complete dissolution of the analyte before ICP-AES analysis. ctdbase.org

Matrix Effects: The accuracy of dysprosium determination by ICP-OES can be influenced by matrix effects. Studies have shown that employing matrix-matching procedures during calibration can significantly improve recovery values, often achieving ranges of 94.6–102%, compared to calibration curves in simpler acid media.

Analytical Performance: Optimal operating conditions for ICP-OES, including nebulizer gas flow, RF generator power, peristaltic pump frequency, and argon auxiliary gas flow, are meticulously optimized to maximize the signal-to-background ratio for accurate measurements. Linear calibration curves with high coefficients of determination (e.g., 0.9983 ≤ R² ≤ 0.9999) are typically achieved, indicating excellent linearity across the analytical range.

Detection Limits: ICP-AES can achieve very low detection limits for dysprosium, with reported values being less than 0.07 cg g⁻¹ in certain applications. For instance, dysprosium concentrations in monkey serum, ranging from 0 to 2920 micrograms ml⁻¹, have been successfully determined using ICP-AES. ctdbase.org

Table 2: Typical Parameters for ICP-AES Analysis of Dysprosium

ParameterTypical Range/ValueSource
Detection LimitParts per billion (ppb) range; < 0.07 cg g⁻¹
Elements MeasuredDysprosium, along with ~70 other elements
Sample TypeSolid or liquid samples
Calibration Curve LinearityHigh coefficient of determination (R² ≥ 0.9983)
Analytical DataQuantitative and qualitative

Theoretical and Computational Investigations of Sprodiamide and Dysprosium Chelates

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) studies are essential for elucidating the electronic structure and bonding characteristics of chemical compounds, offering a detailed understanding at the atomic and subatomic levels. For Sprodiamide and related dysprosium chelates, these investigations focus on the intricate interactions between the dysprosium ion and its coordinating ligand.

Density Functional Theory (DFT) Applications for Metal-Ligand Interactions

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. acs.org In the study of lanthanide complexes, DFT calculations are employed to understand metal-ligand interactions, which are predominantly electrostatic due to the classification of Ln(III) ions as hard Lewis acids. udc.es

For dysprosium chelates, including those structurally similar to Sprodiamide (Dy-DTPA-BMA), DFT applications aim to characterize the nature of the metal-ligand bonds. DFT studies on lanthanide(III) coordination compounds, such as DOTA-like complexes, have been instrumental in investigating their structural and spectroscopic properties in aqueous solutions. researchgate.net These studies can reveal how steric hindrance around the lanthanide ion influences the preference for certain isomeric forms, such as the twisted square antiprismatic (TSAP) or square antiprismatic (SAP) isomers. For instance, DFT investigations have shown that increased steric hindrance favors the TSAP isomer, while the SAP isomer is preferred when steric hindrance is less significant, due to its higher binding energy to the metal ion. udc.es

Semi-Empirical Methods for Predicting Spectroscopic Properties

Semi-empirical methods in computational chemistry combine empirical parameters with quantum mechanical principles to predict molecular system behavior, offering a balance between accuracy and computational efficiency, particularly for larger molecular systems. numberanalytics.comcore.ac.ukslideserve.comucsb.edu These methods are often used to predict spectroscopic properties such as UV-Vis, IR, and Nuclear Magnetic Resonance (NMR) spectra. numberanalytics.comresearchgate.net

While specific semi-empirical studies on Sprodiamide's spectroscopic properties are not extensively detailed in the provided literature, the application of methods like ZINDO, PM3, and TNDO/2 to other lanthanide(III) complexes demonstrates their utility in calculating theoretical spectral data for comparison with experimental observations. researchgate.net Such computational approaches enable researchers to correlate theoretical predictions with experimental data, aiding in the structural characterization and understanding of electronic transitions within these complexes. researchgate.net Semi-empirical methods can also be used for rapid estimation of molecular properties and for establishing trends in related molecules before proceeding with higher-level theoretical treatments. core.ac.ukucsb.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for understanding the dynamic behavior and conformational landscape of Sprodiamide and its chelates, particularly in solution environments relevant to their biological applications.

Conformational Analysis of Sprodiamide and Related Ligand Systems

Molecular dynamics simulations predict the movement of atoms over time based on interatomic interactions, providing insights into conformational changes and fluctuations. iitm.ac.innih.gov For lanthanide complexes, computational techniques, including quantum mechanical (QM) optimization of ligands, are employed to obtain lowest energy conformations and to calculate force field parameters for subsequent MD simulations. google.com Studies on [Ln(DOTA)(H2O)] complexes, for example, have utilized DFT calculations to determine that they adopt an anti-Δ(λλλλ) conformation, or anti-square antiprismatic (anti-SAP) isomeric form, in aqueous solution. researchgate.net This detailed structural information is critical for understanding how the ligand coordinates with the lanthanide ion and how this coordination geometry influences the complex's properties.

Computational Approaches to Aqueous Coordination Chemistry of Lanthanide Complexes

Computational approaches are extensively used to study the aqueous coordination chemistry of lanthanide complexes, focusing on aspects like water molecule exchange rates and solvation shell dynamics. For dysprosium chelates, these studies are particularly relevant due to their application as MRI contrast agents, where the exchange of water molecules plays a significant role in relaxivity.

Research on DyDOTA-(amide)X chelates, which are structurally related to Sprodiamide, has employed computational methods to fine-tune water molecule exchange rates for maximizing T2-exchange effects and improving T2 contrast in MRI. nih.govresearchgate.net The measured transverse relaxivities and bound water lifetimes for these complexes have shown excellent agreement with Swift-Connick theory, a theoretical framework used to describe relaxation phenomena in paramagnetic systems. nih.govresearchgate.net This demonstrates the predictive power of computational models in optimizing the design of such agents. Large-scale atomistic molecular dynamics simulations have also been applied to investigate how the lanthanide contraction influences interactions beyond the immediate coordination sphere in aqueous solutions, affecting mesoscale assembly and emergent behaviors. osti.gov Furthermore, specialized computational models like the "Lanthanide Complexes Sparkle Model" have been developed to accurately predict the geometries of coordination polyhedra in rare earth metal complexes, offering a computationally efficient alternative to ab initio methods. sparkle.pro.br

Theoretical Frameworks for Magnetic Properties and Relaxivity

The magnetic properties and relaxivity of dysprosium chelates like Sprodiamide are fundamentally linked to the electronic structure of the Dy(III) ion and its interaction with the surrounding ligand field. Dysprosium possesses a large magnetic moment, a key characteristic that influences its relaxivity. nih.govresearchgate.net

Sprodiamide was specifically tested as a potential MRI susceptibility contrast agent due to dysprosium's high magnetic moment. nih.gov However, its effectiveness as a contrast agent is more dependent on relaxation properties than magnetization. nih.gov The relaxivity values for Sprodiamide have been reported, with r1 values around 0.098 s⁻¹ mmol⁻¹ and r2 values around 0.11 s⁻¹ mmol⁻¹ at specific conditions (pH 5.8, 37°C, 0.5 T). tandfonline.com For comparison, other Dy(III) chelates, such as DyDOTA-(gly)3, have shown significantly higher transverse relaxivity (r2ex) values, demonstrating the impact of ligand design on relaxivity. nih.govresearchgate.net

The theoretical understanding of relaxivity in paramagnetic systems often relies on frameworks such as the Swift-Connick theory, which describes the relationship between water molecule exchange rates, bound water chemical shift, and transverse relaxivity. nih.govresearchgate.net Computational studies on dysprosium complexes, particularly in the context of single-molecule magnets (SMMs), involve ab initio calculations to interpret their static electronic structure, magnetic anisotropy, and quantum tunneling of magnetization (QTM). researchgate.netresearchgate.netchinesechemsoc.org These theoretical insights help in designing complexes with enhanced magnetic properties, such as high energy barriers to magnetic reversal. researchgate.netresearchgate.netchinesechemsoc.org The performance of Dy(III)-based SMMs is highly dependent on ligand-field effects, external coordination environment, and symmetry-related single-ion anisotropy, all of which can be modulated through computational design. acs.org

Data Tables

Compound NamePropertyValueConditionsSource
Sprodiamide (Dy-DTPA-BMA)r1 Relaxivity0.098 s⁻¹ mmol⁻¹pH 5.8, 37°C, 0.5 T tandfonline.com
Sprodiamide (Dy-DTPA-BMA)r2 Relaxivity0.11 s⁻¹ mmol⁻¹pH 5.8, 37°C, 0.5 T tandfonline.com
Sprodiamide (Dy-DTPA-BMA)r2 Relaxivity0.12 mM⁻¹ s⁻¹Not specified mdpi.com
DyDOTA-(gly)3r2ex Relaxivity11.8 s⁻¹ mM⁻¹37°C, 9.4 T nih.govresearchgate.net

Mechanistic Research of Sprodiamide As a Magnetic Resonance Agent

Spin-Spin Relaxation Enhancement (T2) Mechanisms

The ability of Sprodiamide to enhance spin-spin (T2) relaxation is primarily attributed to two key mechanisms: the direct contribution of dysprosium to T2 shortening and the influence of magnetic susceptibility on local field gradients.

Direct Contribution of Dysprosium to T2 Shortening

Dysprosium (Dy³⁺) ions possess a large magnetic moment, which makes them effective at shortening T2 relaxation times. tandfonline.comspandidos-publications.comnih.gov While gadolinium (Gd³⁺) is more effective at shortening T1 relaxation due to its isotropic electron spin distribution and slower electron relaxation rate, dysprosium, along with other lanthanide ions like terbium (Tb³⁺) and holmium (Ho³⁺), has fewer unpaired electrons distributed anisotropically in the 4f orbitals and relatively rapid electron relaxation rates. nih.gov These characteristics contribute to their efficiency as T2* agents. nih.gov The magnetic moments of Dy³⁺ ions create local magnetic field inhomogeneities in their immediate vicinity, leading to increased spin dephasing and thus shorter effective T2 times. nih.gov

Influence of Magnetic Susceptibility on Local Field Gradients

Magnetic susceptibility refers to the internal magnetization of a tissue or substance when exposed to an external magnetic field. imaios.com When materials with differing magnetic susceptibilities are juxtaposed, they induce local distortions in the magnetic field. imaios.comonepetro.org These static field inhomogeneities, often referred to as T2* effects, accelerate transverse relaxation and cause signal decay in MRI. imaios.commriquestions.com Dysprosium-based contrast agents like Sprodiamide, with their high magnetic moment, significantly alter the local magnetic field, increasing these micro-inhomogeneities. spandidos-publications.comnih.gov This effect is particularly pronounced in T2-weighted sequences because, unlike T2 relaxation, no 180° refocusing pulse is applied to correct for susceptibility-induced dephasing. nih.govimaios.commriquestions.com The local field fluctuations induced by magnetic susceptibility contrasts lead to an increase in the transverse (T2) relaxation rate. onepetro.orgresearchgate.net This T2 effect is linearly dependent on the external magnetic field strength, becoming more prominent at higher field strengths. nih.gov

Water Molecule Exchange Dynamics in Dysprosium Chelate Systems

The efficiency of dysprosium chelates as T2 contrast agents is significantly influenced by the dynamics of water molecule exchange between the inner coordination sphere of the dysprosium ion and the bulk water.

Correlation of Ligand Architecture with Water Exchange Rate

The rate at which water molecules exchange (kex) with the inner sphere of the dysprosium ion is a critical factor in optimizing T2 contrast. nih.govminsky.ai Research has shown that the ligand architecture plays a crucial role in fine-tuning this exchange rate. For instance, studies on DyDOTA-(amide)X chelates, where 'X' represents a variable number of glycinate (B8599266) side-arms, have demonstrated that specific ligand modifications can modulate the water molecule exchange rate. nih.govresearchgate.netnih.gov The goal is to achieve an optimal exchange rate, often referred to as the "Goldilocks Zone," where the bound water lifetime (τM) is neither too fast nor too slow, typically in the range of approximately 200 ns to 2000 ns for maximizing transverse relaxivity (r2ex) at high magnetic fields (e.g., 9.4 T). nih.gov

Table 1: Influence of Ligand Architecture on Water Exchange Rate and Transverse Relaxivity (DyDOTA-(amide)X Chelates at 9.4 T, 37°C) nih.gov

Chelate TypeBound Water Lifetime (τM) (ns)Transverse Relaxivity (r2ex) (s⁻¹ mM⁻¹)
DyDOTA-(gly)21909.7
DyDOTA-(gly)3180011.8

Note: Data derived from in vitro measurements at 9.4 T and 37°C. nih.gov

The rigidity of the ligand and the steric crowding around the lanthanide ion can influence the energy cost for water exchange, thereby affecting the exchange rate. acs.org

Strategies for Optimizing T2 Contrast through Tuned Exchange Rates

Optimizing T2 contrast in dysprosium chelates involves deliberately tuning the water molecule exchange rate to maximize the effects of T2-exchange line broadening. nih.govresearchgate.netnih.gov The transverse relaxivity (r2ex) due to water molecule exchange is a function of the agent concentration, the number of water exchange sites (q), the bound proton chemical shift (Δω), and, most importantly, the water molecule exchange rates (kex). nih.gov For Dy³⁺ complexes, optimizing r2 relaxivity at higher magnetic fields necessitates lengthening the water residence time, a strategy opposite to that used for optimizing r1 relaxivity in Gd³⁺ complexes. researchgate.net However, very slow water exchange can be detrimental to contrast efficacy. researchgate.net By systematically adjusting the inner-sphere water molecule exchange rate, researchers have achieved significant increases in transverse relaxivity, with some Dy³⁺-based chelates showing 2 to 30 times higher relaxivity compared to previously studied compounds. nih.govnih.gov This fine-tuning is crucial for developing highly sensitive T2 contrast agents. nih.govminsky.ai

Sprodiamide Interaction and Distribution in Biological Research Models

Sprodiamide (Dysprosium diethylenetriaminepentaacetic acid bismethylamide, Dy-DTPA-BMA) has been utilized in various biological research models to investigate its interaction and distribution, primarily due to its strong T2* effect and weak T1 effect. tandfonline.comtandfonline.comtandfonline.comubc.ca

In studies involving animal models, Sprodiamide has been administered intravenously to assess its impact on signal intensity in different tissues. For instance, in a rat model of reversible middle cerebral artery occlusion, Sprodiamide was used as a susceptibility contrast agent to track first-pass bolus dynamics for perfusion imaging. ahajournals.org Its ability to cause local and persistent signal intensity loss was observed in myocardial injection studies in pigs, where it was used to confirm injection sites in scarred myocardium. rsna.org The extent of this hypoenhanced region was volume-dependent on T2-weighted images. rsna.org

Sprodiamide's T2* effect is particularly operative when the agent is inhomogeneously distributed within a tissue compartment. tandfonline.comtandfonline.com This characteristic makes it useful for differentiating between areas with intact cellular membranes (where it remains compartmentalized in the extracellular space) and areas with cellular membrane disruption (where it might distribute more homogeneously, minimizing the T2* effect). tandfonline.comtandfonline.com For example, a combination of Sprodiamide and gadodiamide (B1674392) (a Gd-based agent) was explored to serve as a marker of cell-membrane integrity in model systems mimicking tissues with intact and lysed cells, demonstrating distinct signal intensity differences. tandfonline.com

Table 2: Sprodiamide Relaxivity vs. Gadodiamide (at pH 5.8, 37°C, 0.5 T) tandfonline.com

Contrast Agentr1 (s⁻¹ mmol⁻¹)r2 (s⁻¹ mmol⁻¹)
Sprodiamide0.0980.11
Gadodiamide4.005.20

Note: Data highlights Sprodiamide's significantly lower T1 and T2 relaxivities compared to Gadodiamide at specified conditions, emphasizing its primary role as a susceptibility agent. tandfonline.com

The high dosage of Sprodiamide (e.g., 2.0 mmol/kg body weight) is often employed in experimental settings to ensure a substantial susceptibility effect, as the optimal dosage for T1-dominant agents (0.1-0.3 mmol/kg) is insufficient for demonstrating the T2* effect with ordinary pulse sequences. tandfonline.com

Extracellular Compartmentalization and Permeability Characteristics

Sprodiamide is characterized as a compartment-dependent contrast agent, meaning its signal effects are influenced by its distribution within specific biological compartments fishersci.com. Similar to other DTPA-BMA chelates, it is generally distributed within the extracellular space (ECS) fishersci.com. Its ability to remain compartmentalized within the extracellular fluid is key to its function. The permeability of Sprodiamide across cellular membranes is limited in intact tissues, allowing it to exert its T2* effect by remaining in the extracellular compartment and creating local magnetic field inhomogeneities fishersci.com.

Differential Signal Effects in Intact versus Compromised Cellular Environments

The signal effects induced by Sprodiamide vary significantly between intact and compromised cellular environments, a characteristic that underpins its diagnostic utility.

In intact cellular environments , where cellular membranes are intact and the contrast agent remains compartmentalized within the extracellular space, Sprodiamide causes a noticeable decrease in signal intensity (SI) fishersci.com. This signal reduction is attributed to its T2* effect, which arises from the magnetic field inhomogeneities created by the paramagnetic dysprosium ions confined to the extracellular compartment fishersci.com.

Conversely, in compromised cellular environments , such as regions with cellular membrane disruption (e.g., in acute tubular necrosis or ischemic injury), the integrity of the cellular barriers is compromised fishersci.comloradchemical.com. This disruption leads to a more homogeneous distribution of Sprodiamide throughout both the extracellular and intracellular spaces fishersci.com. When the agent is no longer compartmentalized and diffuses more freely, its ability to create localized magnetic field gradients is minimized, thereby reducing its T2* effect fishersci.com. Consequently, in these compromised regions, the signal-reducing effect of Sprodiamide is diminished or minimized, leading to a less pronounced decrease in signal intensity compared to intact areas fishersci.com. This differential signal effect allows for the discrimination between healthy and pathologically altered tissues based on membrane integrity fishersci.com.

Table 2: Sprodiamide Signal Effects in Different Cellular Environments

Cellular EnvironmentCompartmentalizationMagnetic Field EffectSignal Intensity (SI) Change
IntactExtracellularLocal inhomogeneitiesDecrease
CompromisedHomogeneousMinimizedLess pronounced decrease

Research Applications and Advanced Imaging Methodologies

Preclinical Imaging Research Applications of Sprodiamide

Investigation of Renal Pathologies (e.g., Acute Tubular Necrosis)

Sprodiamide functions as a compartment-dependent, signal-reducing contrast agent, characterized by a high magnetic moment and low relaxivities, making its low effect on T1 relaxation of significant importance for specific imaging applications. nih.gov Its utility has been investigated in experimental models of acute tubular necrosis (ATN), a kidney disorder involving damage to the tubule cells, often caused by ischemia or nephrotoxins. nih.govchem960.comgoogle.com

In studies involving rats with experimentally induced ATN, the simultaneous administration of Sprodiamide and gadodiamide (B1674392) (a gadolinium chelate) significantly enhanced the differentiation between normal and necrotic renal tissue. nih.gov This double-contrast procedure revealed distinct compartmentalization differences, providing complementary information about the pathological state of the kidney. Specifically, it allowed for a clear differentiation between the inner medulla, characterized by intracellular edema, and the outer medulla, exhibiting diffuse cellular necrosis. nih.gov This ability to identify regions of cellular membrane disruption underscores Sprodiamide's role in assessing the extent and nature of renal injury in ATN models.

Utility as a Cellular Integrity Marker in Model Systems

Sprodiamide, in combination with gadodiamide, has been explored as a marker for cellular integrity in MR imaging, utilizing model systems such as blood samples containing intact or lysed cells. uni.lumit.edu The principle behind this application relies on the differential magnetic properties of the two contrast agents and their distribution within cellular compartments.

In intact cells, both Sprodiamide and gadodiamide are largely confined to the extracellular space. Under these conditions, the susceptibility effect of Sprodiamide (dysprosium chelate) dominates, leading to a reduced apparent T2 signal. uni.lumit.edu Conversely, in areas where cellular membranes are disrupted (e.g., lysed cells), the contrast agents distribute homogeneously. In this scenario, the susceptibility effects are minimized, and the T1 reduction caused by gadodiamide becomes the dominant factor, resulting in signal enhancement. uni.lumit.edu This synergistic effect allows the combination of these chelates to serve as a robust marker for cell-membrane integrity, differentiating between intact and compromised cellular structures.

The physicochemical properties of Sprodiamide contribute to its effectiveness in this dual-contrast approach. At a pH of 5.8, 37°C, and 0.5 T, Sprodiamide exhibits a longitudinal relaxivity (r1) of 0.098 s⁻¹ mmol⁻¹ and a transverse relaxivity (r2) of 0.11 s⁻¹ mmol⁻¹. uni.lu

Table 1: Physicochemical Properties of Sprodiamide and Gadodiamide

Property (at pH 5.8, 37°C, 0.5 T)Sprodiamide (Dy-DTPA-BMA) uni.luGadodiamide (Gd-DTPA-BMA) uni.lu
Longitudinal Relaxivity (r1)0.098 s⁻¹ mmol⁻¹4.00 s⁻¹ mmol⁻¹
Transverse Relaxivity (r2)0.11 s⁻¹ mmol⁻¹5.20 s⁻¹ mmol⁻¹

Integration of Sprodiamide in Targeted Delivery Research (as a model therapeutic agent)

Beyond its established role as an MRI contrast agent, Sprodiamide holds potential in the realm of targeted delivery research. Its ability to form stable complexes makes it an intriguing candidate for investigation as a carrier for therapeutic agents. googleapis.com The overarching goal of targeted drug delivery is to precisely deliver therapeutic agents to specific diseased cells or tissues, thereby minimizing their impact on healthy tissues and ensuring that a sufficient concentration of the drug reaches its intended target. mit.edu This approach is particularly relevant in the development of advanced drug delivery systems, such as nanoparticle-based carriers, which can encapsulate a wide array of therapeutic molecules. By integrating Sprodiamide into such systems, researchers can explore novel strategies for combining diagnostic imaging capabilities with therapeutic delivery, potentially leading to the development of theranostic agents.

Rational Design of Sprodiamide Conjugates for Targeted Delivery

The rational design of drug conjugates involves a systematic approach that combines principles from biology and materials science to engineer agents for specific targets. mit.edu For targeted delivery, conjugates typically comprise a homing or targeting peptide/moiety, a therapeutic payload, and a linker that synergistically facilitates the delivery of the therapeutic agent to the intended receptor on target cells. mit.edu

In the context of Sprodiamide, rational design could involve creating conjugates that integrate its diagnostic capabilities with a therapeutic component. Given Sprodiamide's established use as a contrast agent, its incorporation into theranostic probes would align with the concept of combining molecular imaging with drug delivery for real-time assessment of the delivery process and therapeutic efficacy. The design process necessitates careful consideration of each component's role and mechanism of action. This includes the selection of appropriate linkers, such as hydrazones, esters, carbamates, amides, dipeptides, tripeptides, β-glucuronide, and disulfide bonds, which are crucial for the controlled release of the therapeutic payload at the target site. mit.edu Furthermore, ensuring the stability and efficacy of Sprodiamide within various biological environments is a critical aspect of optimizing its use in such sophisticated conjugate systems. googleapis.com

Methodologies for Assessing Ligand-Targeting Moiety Interactions and Cellular Uptake

For the successful development of targeted delivery systems, it is crucial to rigorously assess the interactions between the ligand-targeting moiety and its target, as well as the subsequent cellular uptake of the conjugate. The efficacy of medically effective nanoparticles, for instance, is directly dependent on their cellular uptake and binding characteristics.

A range of methodologies is employed for the qualitative and quantitative assessment of cell-nanoparticle interactions. These include microscopic techniques, spectroscopic methods, and various other bioanalytical approaches. These advanced methods are designed to enable the analysis and identification of nanoparticles at a single-cell level, providing insights into their intracellular localization and speciation.

Active targeting strategies, which involve modifying the surface of nanoparticles with specific ligands (e.g., antibodies, peptides, small molecules, proteins, or nucleic acids), are designed to enhance internalization by binding to specific cell surface receptors. The primary mechanisms driving these interactions are typically ligand-receptor, enzyme-substrate, or antibody-antigen mediated. Ultrastructural analysis, for example, can reveal distinct cellular processing pathways for different nanoparticle formulations, providing detailed information on how these conjugates are internalized and processed by cells. Furthermore, research into Sprodiamide's interactions with cellular components and biomolecules, including proton exchange dynamics and biocompatibility, is essential for optimizing its integration and performance in targeted delivery systems. googleapis.com

Comparative Research with Alternative Contrast Agents

Relative T2-Shortening Efficiency of Sprodiamide Compared to Other Dysprosium Chelates

Sprodiamide (DyDTPA-BMA) is recognized as the dysprosium(III) analog of the widely used gadolinium-based contrast agent, gadodiamide (B1674392) (GdDTPA-BMA). Dysprosium(III) ions are particularly effective as T2 contrast agents due to their high magnetic moment and short electronic relaxation times, which significantly reduce the transverse relaxation time (T2) of water protons. ontosight.aincats.io

The T2-shortening efficiency of dysprosium chelates is intricately linked to the water molecule exchange rates at the paramagnetic center. Research has shown that by fine-tuning these exchange rates, the transverse relaxivity (r2) can be substantially enhanced. For instance, while Sprodiamide (DyDTPA-BMA) exhibits a transverse relaxivity due to water molecule exchange (r2ex) of approximately 7 s⁻¹ mM⁻¹ at 9.4 T, this value is less than half of the optimal r2ex achieved by certain engineered DyDOTA-(amide)X chelates. Specifically, DyDOTA-(gly)3, an optimized dysprosium chelate, has demonstrated an r2ex of 11.8 s⁻¹ mM⁻¹ at 37 °C and 9.4 T. The theoretical maximum r2ex for such systems at 9.4 T is estimated to be 16.5 s⁻¹ mM⁻¹. ontosight.ai This indicates that while Sprodiamide is effective, further optimization of water exchange kinetics in dysprosium chelates can yield significantly higher T2 contrast.

The T2-relaxation ability of dysprosium chelates, including Sprodiamide, is notably improved in compartmentalized systems, such as red blood cell (RBC) suspensions, primarily due to the presence of susceptibility effects. ropensci.org Dysprosium(III) complexes generally exhibit higher r2 values compared to their longitudinal relaxivity (r1), affirming their predominant role as T2-shortening agents. r-project.org

Table 1: Comparative Transverse Relaxivity (r2ex) of Dysprosium Chelates at 9.4 T

Chelate Namer2ex (s⁻¹ mM⁻¹) at 9.4 T (approximate)TemperatureReference
Sprodiamide (DyDTPA-BMA)7.0Not specified, likely 37°C ontosight.ai
DyDOTA-(gly)311.837°C ontosight.ai
Optimized Dy3+-based chelates (theoretical maximum)16.5Not specified ontosight.ai

Comparative Analysis of Susceptibility Effects with Gadolinium-Based Contrast Agents

Sprodiamide, as a dysprosium-based contrast agent, functions as a negative contrast agent, causing a reduction in signal intensity and appearing darker on T2-weighted MRI images. This contrasts with the widely used gadolinium-based contrast agents (GBCAs), which are primarily T1-enhancing agents. GBCAs produce a "positive contrast," resulting in increased signal intensity and a brighter appearance on T1-weighted images.

The fundamental difference in their magnetic properties underlies these contrasting effects. Gadolinium(III) (Gd3+) possesses seven unpaired electrons, which are isotropically distributed, making it highly effective at shortening both T1 and T2 relaxation times of water protons. However, the T1 effects typically predominate in clinical applications, especially at lower concentrations. ontosight.ai In contrast, dysprosium(III) (Dy3+) also has a high magnetic moment but is significantly less effective at shortening T1 relaxation times compared to gadolinium, exhibiting lower r1 relaxivity. Instead, Dy3+ ions induce substantial hyperfine shifts in chelate protons, including inner-sphere water molecules, which contribute significantly to their T2-shortening and susceptibility effects. ontosight.ai

The susceptibility effects are more pronounced for dysprosium chelates. In compartmentalized environments, such as red blood cell suspensions, the T2-relaxation ability of Dy-chelates is markedly enhanced by these susceptibility effects, often compensating for their lower dipolar relaxation efficacy. While GBCAs can also induce susceptibility-induced signal loss, particularly in T2*-weighted sequences used in dynamic susceptibility contrast (DSC) MR perfusion, their primary clinical utility remains T1 enhancement. ropensci.org The T2 shortening observed with GBCAs is generally not considered clinically significant for conventional T2-weighted imaging, as T1 effects typically dominate.

Table 2: Comparative Properties of Sprodiamide (Dy-based) and Gadolinium-Based Contrast Agents

Property/EffectSprodiamide (Dysprosium-based)Gadolinium-Based Contrast Agents
Primary Contrast TypeNegative Contrast (T2-shortening)Positive Contrast (T1-enhancement)
Image Appearance (Enhanced Regions)Darker on T2-weighted imagesBrighter on T1-weighted images
Primary Relaxation EffectT2/T2* shortening (Susceptibility)T1 shortening (Dipolar relaxation)
Magnetic MomentHighHigh (7 unpaired electrons)
Relative T1 RelaxivityLowHigh
Relative T2 RelaxivityHighModerate (T1 effects usually dominate)

Synergistic Effects of Combined Sprodiamide and T1-Enhancing Agents in Dual-Contrast Approaches

The distinct relaxation mechanisms of dysprosium and gadolinium chelates make them ideal candidates for synergistic dual-contrast approaches in MRI. The combination of a T2-shortening agent like Sprodiamide (DyDTPA-BMA) with a T1-enhancing agent such as gadodiamide (GdDTPA-BMA) has been explored to provide complementary diagnostic information. ncats.io

Studies, including those on experimental acute tubular necrosis in rat kidneys, have demonstrated the efficacy of this dual-contrast technique. By employing a mixed T1-/T2-weighted sequence and co-administering gadodiamide and Sprodiamide, researchers were able to significantly enhance the differentiation between compartmentalized and non-compartmentalized tissue regions.

The synergistic effect arises from the differential impact of each agent within various tissue environments. In regions with lysed cells, gadodiamide primarily induces T1 reduction, leading to signal enhancement, while the dysprosium susceptibility effect is negligible. Conversely, in areas with intact cells (compartmentalized tissues), the T2* effect of Sprodiamide dominates, resulting in a significant signal reduction. This combined action yields a marked difference in signal intensity between these distinct cellular compartments on both T1- and T2-weighted spin-echo images, leading to an improved contrast-to-noise ratio.

This dual-contrast strategy has proven valuable for accurate delineation of pathological conditions, such as liver necrosis, where the combined administration of gadolinium and dysprosium chelates provided a more precise identification of necrotic regions compared to either agent used alone. The development of such dual-mode contrast agents, whether through co-administration of separate agents or the design of single nanoparticles with both T1 and T2 properties, represents a promising avenue for enhanced diagnostic accuracy in MRI.

Emerging Research Directions for Sprodiamide

Innovations in Dysprosium Chelate Design for Enhanced MRI Performance

Sprodiamide is characterized as a dysprosium chelate, specifically a complex formed with dysprosium ions, often incorporating a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework through amide linkages. smolecule.com Dysprosium (Dy³⁺) is a lanthanide element with a high magnetic moment, which makes its chelates effective as T2-weighted MRI contrast agents. These agents typically lead to a reduction in signal intensity, resulting in darker images, by shortening the transverse relaxation time (T2) of water protons. smolecule.comnih.govontosight.aispandidos-publications.com

Innovations in dysprosium chelate design aim to enhance their performance as MRI contrast agents. A key area of focus is the fine-tuning of water molecule exchange rates within the chelate structure to maximize T2-exchange line broadening and improve T2 contrast. For instance, studies on DyDOTA-(amide)X chelates have demonstrated that optimizing the water molecule exchange rate can significantly increase transverse relaxivity, with some chelates showing a 2 to 30 times improvement compared to previously studied Dy³⁺-based agents. smolecule.com This optimization is crucial because the chemical exchange rate must be tuned to an ideal value relative to the MR frequency to produce the greatest T2-exchange effect, which can vary with the magnetic field strength of the MRI instrument. smolecule.com

Another innovative approach involves encapsulating dysprosium chelates within nanocarriers to improve delivery and sensitivity, particularly at ultra-high magnetic fields. For example, highly brain-permeable apoferritin nanocages loaded with dysprosium chelates (Apo-DyL) have been developed. These nanoplatforms demonstrate a significant increase in MR sensitivity of DyL at ultra-high fields and exhibit unique brain-permeable capabilities, enhancing tumor imaging at lower contrast agent doses compared to some gadolinium (Gd)- or manganese (Mn)-loaded alternatives. bioregistry.io

The comparative magnetic properties of dysprosium alongside other common MRI contrast elements are summarized in the table below, highlighting dysprosium's high magnetic moment. nih.gov

ElementMagnetic Moment (Bohr magnetons)T1 Relaxivity (1.5 T, s⁻¹)
Dysprosium10.600.55
Gadolinium7.058.9
Manganese3.945.2
Iron3.227

Table 1: Comparative Magnetic Properties of Key MRI Contrast Elements nih.gov

Despite its promise, Sprodiamide itself has not been approved for human or veterinary use, underscoring the ongoing need for further design innovations to optimize its relaxivity and safety profiles for clinical translation. nih.gov

Potential for Sprodiamide in Multimodal Imaging Research Strategies

Multimodal imaging involves combining different molecular imaging modalities to overcome the limitations of single imaging techniques and provide a more comprehensive understanding of biological processes and disease states. nih.govmdpi.commdpi.comschumann-lab.comrsc.orgnih.govresearchgate.netnih.govarchivespsy.commdpi.com This approach allows researchers to gather diverse types of data, such as whole-body biodistribution with high sensitivity (e.g., PET) combined with high-resolution tissue and cellular-level information (e.g., fluorescence imaging). nih.gov

While Sprodiamide functions as an MRI contrast agent, research exploring its direct integration into multimodal imaging strategies is an area of emerging interest. The inherent magnetic properties of Sprodiamide, stemming from its dysprosium content, make it a candidate for combination with other imaging modalities. For instance, the development of carbon dots doped with dysprosium (Dy-CDs) for bimodal MRI and fluorescence imaging illustrates the potential for dysprosium-based agents in multimodal platforms. These Dy-CDs have demonstrated excellent transverse relaxivity for T2-weighted MRI and strong blue-green fluorescence, enabling simultaneous MR and optical imaging of living cells. mdpi.com

Although specific studies detailing Sprodiamide's direct application in multimodal imaging strategies are not widely published, its established role as an MRI contrast agent suggests a conceptual pathway for future research. This could involve conjugating Sprodiamide or its derivatives with radionuclides for PET/SPECT imaging, or with fluorophores for optical imaging, to create agents capable of providing complementary anatomical and functional information. Such strategies could enhance diagnostic accuracy and facilitate more precise monitoring of biological phenomena.

Advancements in Theoretical Modeling for Predicting Sprodiamide's Behavior in Complex Biological Systems

Theoretical and computational modeling play a pivotal role in unraveling the complexities of biological systems, offering insights into their dynamic behaviors and underlying mechanisms. nih.govmdpi.comnih.govuit.nochemicalprobes.org Recent advancements in this field include multi-scale modeling, integration of multiomics data, and the incorporation of artificial intelligence (AI) and machine learning (ML) approaches. nih.govchemicalprobes.org These sophisticated tools enable researchers to simulate complex biological processes, predict molecular interactions, and understand system-wide responses. chemicalprobes.org

Computational studies, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are increasingly used to characterize the interactions of various compounds with biomolecules like proteins, lipid bilayers, and nucleic acids. mdpi.comfrontiersin.org These methods can identify binding sites, evaluate the effect of molecular properties (e.g., charge, size, shape) on affinity, and shed light on reaction mechanisms. frontiersin.org

For Sprodiamide, these advancements in theoretical modeling offer a powerful avenue for predicting its behavior within complex biological systems. While specific computational studies on Sprodiamide itself are not detailed in the provided search results, the methodologies developed for other compounds can be directly applied. Researchers could utilize these models to:

Predict Pharmacokinetics and Biodistribution: Simulate how Sprodiamide is absorbed, distributed, metabolized, and excreted within the body, identifying potential accumulation sites or pathways.

Analyze Molecular Interactions: Model the binding of Sprodiamide or its chelates with biological macromolecules (e.g., proteins, enzymes) to understand its mechanism of action and potential off-target interactions.

Optimize Chelate Stability and Relaxivity: Employ computational chemistry to design and predict the properties of novel Sprodiamide derivatives, aiming for improved stability in physiological environments and enhanced MRI contrast performance.

Evaluate Toxicity Profiles: Use in silico methods to predict potential interactions that could lead to toxicity, guiding the design of safer agents.

By leveraging these advanced theoretical modeling techniques, researchers can gain a deeper understanding of Sprodiamide's fundamental behavior, accelerate the design of improved derivatives, and guide experimental research more efficiently.

Novel Applications of Sprodiamide as a Research Tool in Chemical Biology and Conjugate Development

Chemical biology is an interdisciplinary field that applies chemical principles and techniques to solve biological problems, leading to the development of novel molecular tools for studying biological systems and understanding human health and disease. spandidos-publications.comnih.govfrontiersin.orgnih.goveinsteinmed.eduyoutube.com A significant aspect of chemical biology involves the design and application of chemical probes—small molecules used to interrogate protein function, identify therapeutic targets, and illuminate molecular processes within complex biological environments. schumann-lab.comuit.nochemicalprobes.orgnih.govnih.govrsc.orgnih.gov

Sprodiamide has been mentioned in the context of "conjugate development," suggesting its potential as a component in more complex molecular constructs. targetmol.comresearchgate.net The broader field of bioconjugate chemistry focuses on covalently linking biological molecules with synthetic compounds, enabling applications in sensing, imaging, drug delivery, and therapy. rsc.orgwikipedia.org A prominent example is antibody-drug conjugates (ADCs), which combine the precise targeting of monoclonal antibodies with potent cytotoxic payloads. nih.govwikipedia.orgnih.gov

Given Sprodiamide's properties as a dysprosium chelate with magnetic characteristics, its emerging applications as a research tool in chemical biology and conjugate development could include:

Development of Targeted MRI Probes: Sprodiamide could be functionalized and conjugated to targeting ligands (e.g., antibodies, peptides, small molecules) to create highly specific MRI probes for visualizing particular cells, tissues, or molecular targets in vivo. This would allow for targeted imaging and potentially provide insights into disease mechanisms.

Component in Multimodal Bioconjugates: As discussed in Section 7.2, Sprodiamide's MRI properties could be combined with other modalities (e.g., optical reporters, radionuclides) within a single bioconjugate, enabling comprehensive imaging and potentially theranostic applications.

Scaffold for Novel Chemical Tools: The chemical structure of Sprodiamide, particularly its DOTA-like framework, could serve as a versatile scaffold for developing new chemical probes. By modifying its chelating properties or incorporating additional functional groups, researchers could create novel tools to investigate biological pathways or to serve as building blocks for more complex molecular architectures.

Investigating Cellular Uptake and Trafficking: Conjugates incorporating Sprodiamide could be used to track the cellular uptake, distribution, and trafficking of various molecules, providing insights into transporter mechanisms or drug delivery pathways.

These applications highlight Sprodiamide's potential as a versatile component in the ever-expanding toolbox of chemical biology and bioconjugate chemistry, facilitating deeper understanding of biological systems and the development of advanced diagnostic and research agents.

Q & A

Q. How to design a longitudinal study evaluating sprodiamide’s metabolic stability?

  • Answer : Incubate sprodiamide with liver microsomes/CYP isoforms over 0–120 minutes. Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance. Include controls for enzyme activity (positive: testosterone; negative: heat-inactivated microsomes). Use Michaelis-Menten kinetics for CYP-mediated metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.